molecular formula C12H12N2O4 B1444692 2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione CAS No. 643069-57-2

2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione

Cat. No. B1444692
CAS RN: 643069-57-2
M. Wt: 248.23 g/mol
InChI Key: AGLOTESXAWEWRC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione is an organic compound . It appears as a powder .


Molecular Structure Analysis

The molecular formula of this compound is C12H12N2O4 . The molecular weight is 248.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H12N2O4), molecular weight (248.24), and appearance (powder) . Unfortunately, detailed information such as melting point, boiling point, and density are not available.

Scientific Research Applications

Ring Opening Reactions and Synthesis Applications

  • Chemical Reactions and Structural Analysis: The compound and its derivatives have been studied for their unique chemical reactivity and structural properties. For instance, dichotomy in the ring-opening reactions of related dioxane-diones with cyclic secondary amines has been explored, revealing insights into cyclization processes and the formation of stable cyclopentenyl derivatives (Šafár̆ et al., 2000). Similarly, the synthesis of 1,6-disubstituted 2,4-pyridinediones from related compounds showcases the versatility of these chemicals in organic synthesis (Rubinov et al., 2004).

Supramolecular Structures

  • Crystallography and Molecular Interactions: Studies on supramolecular structures of derivatives demonstrate their potential in forming complex molecular assemblies through weak interactions, highlighting the importance of these compounds in understanding molecular recognition and assembly processes (Low et al., 2002).

Drug Precursors and Ligand Synthesis

  • Preparation of Drug Precursors: Research on the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from phenylamino derivatives showcases the application of these compounds in drug development and as ligands in various chemical reactions (Dotsenko et al., 2019).

Structural Characterization and Antimicrobial Potential

  • Antimicrobial Potential and Structural Characterization: The structural characterization and exploration of the antimicrobial potential of Meldrum's acid derivatives, such as the synthesis and study of a new derivative with potential antimicrobial activity, indicate these compounds' relevance in medicinal chemistry and drug design (Campelo et al., 2017).

Safety and Hazards

The safety data for this compound is currently unavailable online . For more detailed safety information, it is recommended to request an SDS (Safety Data Sheet) or contact the supplier.

properties

IUPAC Name

2,2-dimethyl-5-[(pyridin-4-ylamino)methylidene]-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)7-14-8-3-5-13-6-4-8/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLOTESXAWEWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=NC=C2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a dried 2-necked RBF equipped with reflux condenser and inert atmosphere, 2,2-dimethyl-1,3-dioxane-4,6-dione (2.33 g, 16 mmol) was dissolved in triethyl orthoformate (16 ml, 97 mmol) and the mixture was stirred at 100° C. under nitrogen for 1.5 h. On complete consumption of starting material (tic), pyridin-4-amine (1.5 g, 16 mmol) was added and heating continued for 4.5 h. The reaction mixture was cooled down to RT and poured into hexane (50 mL). The solid was filtered off and washed with hexane to afford 2,2-dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione as an orange solid.
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2.33 g
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16 mL
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1.5 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2,2-dimethyl-[1,3]dioxane-4,6-dione (Meldrum's acid) (8.4 g, 59 mmol) and trimethyl orthoformate (50 mL) was heated to reflux for 2 hours. 4-Aminopyridine (5 g, 53 mmol) was added and the mixture heated for a further 0.25 hour. The resulting solid was washed with a small amount of cold ethanol and dried in vacuo (7.3 g, 55%).
Quantity
8.4 g
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50 mL
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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